Pyrophosphoric acid disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

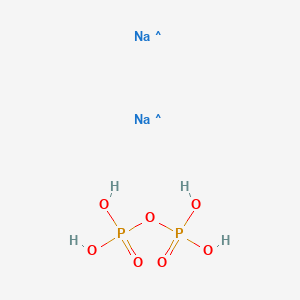

. It consists of sodium cations (Na⁺) and dihydrogen pyrophosphate anions (H₂P₂O₇²⁻). This compound is a white, water-soluble solid that serves as a buffering and chelating agent, with many applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrophosphoric acid disodium can be prepared by the thermal condensation of sodium dihydrogen phosphate. The reaction involves heating sodium dihydrogen phosphate to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by heating sodium dihydrogen phosphate at high temperatures. This process results in the formation of this compound along with the release of water .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable phosphate structure.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form orthophosphoric acid.

Common Reagents and Conditions:

Reagents: Common reagents include acids like hydrochloric acid and sulfuric acid, which can facilitate the hydrolysis of this compound.

Conditions: These reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH conditions.

Major Products:

Scientific Research Applications

Pyrophosphoric acid disodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrophosphoric acid disodium involves its ability to chelate metal ions. By binding to metal ions, it prevents their participation in unwanted side reactions. This chelating property is particularly useful in biological and industrial applications where metal ion interference needs to be minimized . At physiological pH, this compound exists as a mixture of doubly and singly protonated forms, which allows it to interact with various molecular targets .

Comparison with Similar Compounds

- Disodium phosphate (Na₂HPO₄)

- Tetrasodium pyrophosphate (Na₄P₂O₇)

- Sodium hexametaphosphate (Na₆P₆O₁₈)

Comparison:

- Disodium phosphate: Unlike pyrophosphoric acid disodium, disodium phosphate is primarily used as a buffering agent in food and pharmaceuticals.

- Tetrasodium pyrophosphate: This compound has a higher sodium content and is used in detergents and water treatment.

- Sodium hexametaphosphate: Known for its ability to sequester metal ions, it is used in water treatment and as a dispersing agent in various industrial processes .

This compound stands out due to its specific chelating properties and its ability to act as a buffering agent in a wide range of applications.

Properties

Molecular Formula |

H4Na2O7P2 |

|---|---|

Molecular Weight |

223.95 g/mol |

InChI |

InChI=1S/2Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

PPJGSBMKHZFHFF-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.